Oxymorphone 4-nitrophenylhydrazone

Opioid Pharmacology In Vivo Analgesia Irreversible Agonist

Oxymorphone 4-nitrophenylhydrazone (OxyPNPH, CAS 101365-17-7) is a C6‑hydrazone derivative of the semi‑synthetic μ‑opioid agonist oxymorphone. This compound belongs to the class of 14‑hydroxydihydromorphinone phenylhydrazones that irreversibly and persistently occupy opioid receptors via a wash‑resistant, covalent binding mechanism, a property absent from canonical reversible opioid ligands.

Molecular Formula C23H24N4O5
Molecular Weight 436.5 g/mol
CAS No. 101365-17-7
Cat. No. B010060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphone 4-nitrophenylhydrazone
CAS101365-17-7
Synonymsoxymorphone 4-nitrophenylhydrazone
OxyPNPH
Molecular FormulaC23H24N4O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O
InChIInChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1
InChIKeyDPKGAKCNOIPMOW-QINNMFRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymorphone 4-Nitrophenylhydrazone (CAS 101365-17-7) – Core Chemical Identity and Opioid Pharmacology Class


Oxymorphone 4-nitrophenylhydrazone (OxyPNPH, CAS 101365-17-7) is a C6‑hydrazone derivative of the semi‑synthetic μ‑opioid agonist oxymorphone [1]. This compound belongs to the class of 14‑hydroxydihydromorphinone phenylhydrazones that irreversibly and persistently occupy opioid receptors via a wash‑resistant, covalent binding mechanism, a property absent from canonical reversible opioid ligands [2]. The molecule (C₂₃H₂₄N₄O₅; MW 436.46 g/mol) carries a 4‑nitrophenyl substituent that critically increases receptor‑occupancy lifetime relative to non‑nitrated analogs .

Why Oxymorphone or Other C6‑Hydrazone Analogs Cannot Substitute for Oxymorphone 4‑Nitrophenylhydrazone in Irreversible‑Binding Applications


Standard μ‑opioid agonists such as oxymorphone produce rapidly reversible receptor binding and brief in‑vivo actions (analgesia <10 h), whereas oxymorphone 4‑nitrophenylhydrazone delivers sustained receptor occupancy lasting ≥24 h through a covalent, wash‑resistant mechanism [1]. Among the C6‑hydrazone series, the unsubstituted phenylhydrazone and oxymorphonazine show attenuated duration and lower receptor occupancy; the 4‑nitrophenyl substituent uniquely maximizes the irreversible binding component [2]. Consequently, experimental designs requiring persistent μ‑receptor blockade, discrimination of mu₁/mu₂ subtype contribution, or decoupling of binding from acute signaling cannot be fulfilled by oxymorphone or other reversible congeners.

Head‑to‑Head Comparative Evidence: Oxymorphone 4‑Nitrophenylhydrazone vs. Closest Analogs


24‑Hour Analgesic Duration vs. Oxymorphone’s ≤10‑Hour Window

In the mouse tail‑flick assay, oxymorphone at doses up to 50 mg/kg s.c. produced no detectable analgesia 10 h post‑injection. By contrast, oxymorphone 4‑nitrophenylhydrazone (OxyPNPH) at 25 mg/kg s.c. extended tail‑flick latency from a baseline of ~2 sec to >8 sec at 10 h; the 50 mg/kg dose maintained latency at ~5 sec even 24 h after administration [1]. Oxymorphonazine and oxymorphone phenylhydrazone also produced longer actions than oxymorphone but were significantly less effective than OxyPNPH [1].

Opioid Pharmacology In Vivo Analgesia Irreversible Agonist

Superior Wash‑Resistant μ‑Receptor Occupancy Conferred by the 4‑Nitro Group

In radioligand competition studies with rat brain membranes, the p‑nitrophenyl hydrazones of both naloxone and oxymorphone were identified as the most effective wash‑irreversible inhibitors in the series, exceeding the unsubstituted phenylhydrazone and methylhydrazone analogs [1]. When administered in vivo (25 mg/kg s.c.), OxyPNPH reduced mu₁ binding by approximately 60% and mu₂ binding by 35% in extensively washed brain membranes, while oxymorphonazine and oxymorphone phenylhydrazone produced qualitatively weaker and shorter‑lasting receptor occupancy [2].

Opioid Receptor Binding Irreversible Inhibition Structure-Activity Relationship

Mu₁ > Mu₂ Subtype Selectivity: 60% vs. 35% Receptor Occupancy Reduction

Ex‑vivo binding analysis after systemic OxyPNPH administration (25 mg/kg s.c.) revealed a pronounced subtype bias: mu₁ (high‑affinity) binding sites were reduced by approximately 60%, whereas mu₂ (low‑affinity) binding decreased by only 35%, and delta binding remained statistically unchanged [1]. This profile contrasts with oxymorphone, which dose‑dependently activates both mu₁ and mu₂ equally and lacks the ability to permanently discriminate between these subtypes after washout [1].

Mu Opioid Receptor Subtypes Receptor Occupancy Irreversible Labeling

Naloxone‑Sensitive Critical Period Confirms Covalent Receptor Engagement Mechanism

Co‑administration of the competitive antagonist naloxone (10 mg/kg) during the first 2–3 h after OxyPNPH injection completely prevented analgesia at all later time points, whereas naloxone given after this window did not reverse established analgesia [1]. Furthermore, analgesia was absent at 8 h when both OxyPNPH and naloxone were given together, excluding a simple pharmacokinetic depot effect and confirming that persistent analgesia depends on covalent receptor occupation during a defined critical period [1].

Mechanism of Action Covalent Binding Naloxone Reversal

Dissociation of Opioid Receptor Binding from Adenylyl Cyclase Inhibition

Preincubation of rat striatal membranes with OxyPNPH produced persistent blockade of high‑affinity μ, δ, and EKC opioid binding sites, yet subsequent measurements of opioid‑inhibited adenylyl cyclase showed no change in either the IC₅₀ or the maximal inhibition by opioid agonists [1]. By contrast, the irreversible antagonist β‑chlornaltrexamine (β‑CNA) significantly shifted the IC₅₀ and reduced maximal cyclase inhibition under identical conditions [1].

Signal Transduction Adenylyl Cyclase Functional Selectivity

High‑Value Application Scenarios for Oxymorphone 4‑Nitrophenylhydrazone in Opioid Research


Irreversible μ Opioid Receptor Occupancy Studies in Brain Tissue

OxyPNPH serves as a wash‑resistant, covalent μ‑opioid receptor label in ex‑vivo brain membrane preparations. Because the compound reduces mu₁ binding by ~60% and mu₂ by ~35% after extensive washing, it enables quantitative receptor occupancy mapping without interference from ligand dissociation [1]. This is essential for autoradiography, receptor protection assays, and studies requiring permanent receptor inactivation prior to functional readouts.

Sustained In Vivo Opioid Receptor Activation Without Repeated Dosing

In rodent behavioral pharmacology, OxyPNPH 25–50 mg/kg s.c. produces consistent analgesia for >24 h, whereas oxymorphone requires repeated injections every 4–6 h [1]. This prolonged single‑dose efficacy is invaluable for chronic pain models, opioid tolerance induction protocols, and studies where handling stress from multiple injections would confound results [1].

Pharmacological Dissection of Mu₁ vs. Mu₂ Receptor Functions

The 1.7‑fold selectivity for mu₁ over mu₂ occupancy combined with irreversible labeling allows researchers to attribute specific opioid‑mediated effects (analgesia, respiratory depression, dependence) to distinct mu receptor subtypes [1]. OxyPNPH pretreatment followed by challenge with subtype‑selective ligands can definitively assign physiological roles to mu₁ versus mu₂ populations.

Decoupling Receptor Binding from G‑Protein Effector Signaling

OxyPNPH uniquely ablates opioid binding sites without altering adenylyl cyclase regulation, a property not shared by other irreversible ligands such as β‑CNA [1]. This makes it an essential tool for investigating whether specific opioid‑mediated cellular responses (e.g., cAMP modulation, ion channel regulation) require direct receptor occupancy or can be driven by spare receptor‑independent pathways [1].

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